4-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamide, also known as FMeOEEB, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of certain enzymes, making it a promising candidate for the development of new drugs. In
Wirkmechanismus
4-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamide works by inhibiting the activity of certain enzymes, including but not limited to, monoamine oxidase B (MAO-B) and histone deacetylase 6 (HDAC6). By inhibiting these enzymes, this compound can prevent the degradation of important molecules and proteins, leading to various physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to induce apoptosis (cell death) in cancer cells, inhibit the growth of tumors, and improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamide for lab experiments is its high potency and selectivity for certain enzymes. This makes it a valuable tool for studying the role of these enzymes in various physiological and pathological processes. However, one of the limitations of this compound is its relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are many potential future directions for the research and development of 4-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamide. For example, further studies could explore its potential as a treatment for various types of cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, researchers could investigate the use of this compound in combination with other drugs or therapies to enhance its efficacy. Finally, future studies could aim to develop new analogs of this compound with improved pharmacological properties.
Conclusion
In conclusion, this compound is a promising compound that has the potential to be used in the development of new drugs for various diseases. Its potent inhibitory effects on certain enzymes make it a valuable tool for studying their role in various physiological and pathological processes. While there are some limitations to its use in lab experiments, there are many potential future directions for the research and development of this compound.
Synthesemethoden
The synthesis of 4-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamide involves a multi-step process that requires the use of various reagents and solvents. The first step involves the preparation of 3-(2-methoxyethoxy)aniline, which is then reacted with 4-fluorobenzoyl chloride to produce this compound. The final product is purified using column chromatography to obtain a high purity level.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the development of new drugs. This compound has been shown to be a potent inhibitor of certain enzymes, making it a promising candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
Eigenschaften
Molekularformel |
C16H16FNO3 |
---|---|
Molekulargewicht |
289.3 g/mol |
IUPAC-Name |
4-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamide |
InChI |
InChI=1S/C16H16FNO3/c1-20-9-10-21-15-4-2-3-14(11-15)18-16(19)12-5-7-13(17)8-6-12/h2-8,11H,9-10H2,1H3,(H,18,19) |
InChI-Schlüssel |
YCRICCYWWZIXRS-UHFFFAOYSA-N |
SMILES |
COCCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)F |
Kanonische SMILES |
COCCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.